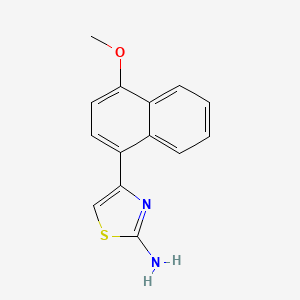

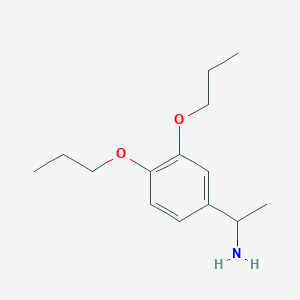

1-(3,4-Dipropoxyphenyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(3,4-Dipropoxyphenyl)ethanamine" pertains to the broader class of organic compounds known for their applications in materials science, pharmacology, and as intermediates in organic synthesis. Its structure suggests potential utility in forming polymers, acting as a ligand in coordination chemistry, or serving as a building block in the synthesis of more complex organic molecules.

Synthesis Analysis

Synthesis of similar compounds typically involves nucleophilic substitution reactions, where an amine group is introduced into a suitable precursor molecule. For example, the synthesis of related phosphine and aminophosphane ligands involves reactions with diphenylphosphanyl or aminophosphanyl groups, potentially offering insights into methodologies that could be adapted for synthesizing "1-(3,4-Dipropoxyphenyl)ethanamine" (Brown et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this family, as determined through X-ray crystallography and spectroscopic methods, often reveals the spatial arrangement of substituents that influence their chemical reactivity and physical properties. For instance, studies on similar organometallic complexes provide insights into how ligand architecture can affect coordination geometry and electron distribution (Mealli et al., 1981).

Chemical Reactions and Properties

Chemical properties, including reactivity with electrophiles, nucleophiles, or participation in cycloaddition reactions, can be inferred from studies on structurally related compounds. The presence of an amine group and ether linkages suggests potential for engaging in a range of organic transformations, such as nucleophilic addition to carbonyl compounds or participation in ring-closing reactions to form heterocycles (Lopez et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are influenced by molecular structure. The ether and amine functionalities suggest moderate polarity, potentially affecting solubility in organic solvents and water. Crystallographic studies on related compounds provide insights into solid-state packing, hydrogen bonding, and molecular interactions that influence these properties (Chang-zheng, 2011).

科学的研究の応用

Synthesis and Characterization in Chemistry

1-(3,4-Dipropoxyphenyl)ethanamine has been utilized in the synthesis and characterization of new chemical compounds. For instance, its derivatives, such as 4-(3,4dimethoxyphenethyl)-3,5-akyl/aryl-4H-1,2,4-triazoles, have been synthesized and characterized, showing significant antioxidant properties (Sancak et al., 2012). Similarly, its use in the formation of triazol-5-ones containing 3,4-dimethoxyphenyl and 3,4-dihydroxyphenyl moieties has led to compounds with high antioxidant activity (Ünver et al., 2011).

Antimicrobial and Anti-inflammatory Applications

This compound has been integral in creating chemicals with potential antimicrobial and anti-inflammatory effects. For instance, chalcones bearing N-substituted ethanamine tail, synthesized using derivatives of 1-(3,4-Dipropoxyphenyl)ethanamine, have shown antiamoebic activity (Zaidi et al., 2015). Similarly, novel pyrazole chalcones, prepared using this compound, have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties (Bandgar et al., 2009).

Receptor Studies and Drug Interactions

The compound has also been important in neurochemical and receptor studies. For example, it has been utilized in studies to understand the role of different cytochrome P450 enzymes in the metabolism of certain compounds, contributing to the understanding of drug interactions (Nielsen et al., 2017).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-(3,4-Dipropoxyphenyl)ethanamine have been used as key intermediates in the synthesis of drugs like Silodosin, which is used in the treatment of benign prostatic hyperplasia (Luo et al., 2008).

Safety and Hazards

特性

IUPAC Name |

1-(3,4-dipropoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRQOEWXHJCCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(C)N)OCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2482797.png)

![(Z)-3-[4-[(2-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2482798.png)

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2482802.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)

![6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2482808.png)

![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2482816.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)